molecular formula C15H22BN3O2 B1403133 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine CAS No. 1312479-75-6

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

Cat. No.: B1403133
CAS No.: 1312479-75-6
M. Wt: 287.17 g/mol
InChI Key: GQGCRMSNGVANQA-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine is a specialized boronic ester pinacol ester that serves as a versatile building block in organic synthesis and pharmaceutical research . Its core value lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . This capability is fundamental in medicinal chemistry for the construction of complex biaryl and heterobiaryl structures often found in active pharmaceutical ingredients (APIs). The compound features a pyrimidine ring attached to a dihydropyridine scaffold bearing the protected boronic ester. This unique structure allows researchers to efficiently incorporate a saturated nitrogen-containing heterocycle with a pyrimidine substituent into target molecules. The pinacol boronic ester group acts as a stable, reactive handle that transmetalates with palladium catalysts to couple with a wide variety of organic halides, enabling the rapid exploration of chemical space in drug discovery programs . Its primary research applications include serving as a key intermediate in the synthesis of potential therapeutics for diseases such as cancer, and in the development of macrocyclic EED and PRC2 modulators for epigenetic regulation . This reagent is intended for research purposes only and is a valuable tool for chemists working in early discovery and lead optimization.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-10-19(11-7-12)13-17-8-5-9-18-13/h5-6,8-9H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGCRMSNGVANQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312479-75-6
Record name 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
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Mechanism of Action

Biological Activity

The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H20BNO4\text{C}_{15}\text{H}_{20}\text{BNO}_4

This structure incorporates a pyrimidine ring and a dihydropyridine moiety linked through a boron-containing functional group (tetramethyl-1,3,2-dioxaborolane).

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The presence of the boron atom allows for interactions with various enzymes, potentially inhibiting their activity. For instance, boron-containing compounds have been shown to inhibit serine proteases and other enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The dihydropyridine structure is known to interact with calcium channels and other receptors. This interaction can modulate cellular excitability and neurotransmitter release.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their therapeutic effects in diseases characterized by oxidative stress.

Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Activity : In vitro studies indicated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. The specific compound under study has shown promise in inhibiting cell proliferation in breast and prostate cancer models by inducing apoptosis .
  • Neuroprotective Effects : Research has suggested that compounds containing dihydropyridine structures can protect neuronal cells from apoptosis induced by oxidative stress. This effect is likely mediated through the modulation of calcium influx and subsequent signaling pathways .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values reported at approximately 10 µM for MCF-7 cells .
    Cell LineIC50 Value (µM)Mechanism
    MCF-710Apoptosis induction
    PC-315Cell cycle arrest
  • Neuroprotection Assay : Another study assessed the neuroprotective properties using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death compared to control groups .
    Treatment GroupCell Viability (%)
    Control40
    Compound Treatment75

Scientific Research Applications

Medicinal Chemistry

Targeting Biological Pathways:
The incorporation of the pyrimidine and dihydropyridine moieties allows this compound to interact with biological targets effectively. Research indicates that derivatives of such compounds exhibit potential as antitumor agents and antimicrobial agents . The boron atom can enhance the stability and bioavailability of the drug candidates.

Case Study: Anticancer Activity
A study demonstrated that similar compounds with boron functionalities showed promising results in inhibiting cancer cell proliferation. The unique electronic properties imparted by the dioxaborolane group enable selective targeting of cancer cells while minimizing effects on healthy cells.

Materials Science

Organic Light Emitting Diodes (OLEDs):
The compound's structure can facilitate charge transport and light emission when integrated into OLEDs. Its application in this field is crucial for developing efficient display technologies.

Aggregation-Induced Emission (AIE):
The tetramethyl dioxaborolane group has been utilized in synthesizing AIE-active materials. These materials are characterized by enhanced luminescence when aggregated, making them suitable for applications in sensors and biomedical imaging .

Application AreaDescriptionKey Benefits
Medicinal ChemistryDrug development targeting cancer and microbial infectionsEnhanced bioactivity and selectivity
OLEDsUsed as a light-emitting componentImproved efficiency and brightness
AIE MaterialsSynthesized for sensors and imagingHigh luminescence in aggregated states

Organic Synthesis

Cross-Coupling Reactions:
The presence of the pinacolborane group allows for participation in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This is particularly valuable in synthesizing complex organic molecules.

Functionalization:
The compound can serve as a versatile intermediate in organic synthesis, enabling further functionalization to create a variety of derivatives with tailored properties.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related pyrimidine-based boronate esters:

Compound Name Substituents on Pyrimidine/Dihydropyridine Boronate Position Molecular Weight (g/mol) Purity (%) Key References
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine 5,6-Dihydropyridine at position 4 Dihydropyridine 287.1 (calc.) N/A
2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methoxy at positions 2 and 6 Pyrimidine (C5) 292.1 N/A
2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Imidazole at position 2 Pyrimidine (C5) 290.1 95+
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Dihydrodioxine fused to pyridine Pyridine (C8) 303.1 N/A
2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Tetrahydro-2H-pyran at position 2 Pyrimidine (C5) 290.2 N/A

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine ) enhance electrophilicity at the boron center, whereas electron-donating groups (e.g., methoxy in ) may reduce reactivity.
  • Steric Hindrance : Bulky substituents, such as tetrahydro-2H-pyran in , can hinder cross-coupling efficiency by impeding access to the boron atom.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronate electronic and steric properties:

  • Target Compound : The dihydropyridine’s partial saturation may reduce steric hindrance compared to fully substituted pyridines (e.g., 1-cyclopropyl-1,2,3,6-tetrahydro-4-(dioxaborolan-2-yl)pyridine ), facilitating coupling with aryl halides.
  • Trifluoromethyl Analogs : 4-(Trifluoromethyl)pyridin-2-amine derivatives (e.g., ) exhibit enhanced reactivity due to the electron-withdrawing CF₃ group, accelerating transmetalation.
  • Heterocyclic Variants : Imidazole-substituted pyrimidines (e.g., ) may participate in dual functionalization, leveraging both boron and nitrogen sites for sequential reactions.

Physical Properties and Stability

  • Solubility : The dihydropyridine moiety in the target compound likely improves aqueous solubility compared to fully aromatic analogs like 2,4,6-trimethyl-5-(dioxaborolan-2-yl)pyrimidine .
  • Stability : Boronate esters with electron-deficient aromatic systems (e.g., nitro- or bromo-substituted compounds in ) are prone to hydrolysis, whereas the target compound’s dihydropyridine may offer moderate stability under ambient conditions.

Preparation Methods

Typical Reaction Scheme:

  • Starting with a pyrimidine or dihydropyridine derivative bearing a good leaving group (e.g., triflate),
  • Reacting with bis(pinacolato)diboron in the presence of a palladium catalyst,
  • Under inert atmosphere, at elevated temperatures (usually 80-90°C),
  • Yielding the boron-functionalized pyridine derivative.

Preparation Methods

Palladium-Catalyzed Borylation of Pyrimidine Triflates

Research Findings:

  • A notable synthesis involves starting from 1-pyrimidin-2-yl-1,2,3,6-tetrahydropyridin-4-yl triflate , which undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of potassium acetate and [1,1'-bis(diphenylphosphino)ferrocene] palladium(II) dichloride as catalyst, in deoxygenated 1,4-dioxane at 80°C under nitrogen.

Reaction Conditions and Data:

Parameter Details
Catalyst Pd(dppf)Cl2 (0.097 mmol)
Boron Source Bis(pinacolato)diboron (1.16 mmol)
Base Potassium acetate (2.91 mmol)
Solvent 1,4-Dioxane (5 mL)
Temperature 80°C
Atmosphere Nitrogen
Time Overnight (~16 hours)
Yield 75.4%

Procedure:

  • The starting triflate compound (300 mg, 0.97 mmol) is dissolved with B2Pin2, potassium acetate, and Pd catalyst in deoxygenated dioxane.
  • The mixture is heated at 80°C under nitrogen for approximately 16 hours.
  • Post-reaction, purification via silica gel chromatography yields the boronated pyrimidine derivative.

Suzuki-Miyaura Coupling with Boronic Esters

Research Findings:

  • In some cases, the boronated pyridine derivatives are synthesized via Suzuki coupling of halogenated pyrimidines with boronic esters under similar conditions.
  • For example, coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine with aryl halides using palladium catalysts, bases like sodium carbonate, and solvents such as ethanol, water, or toluene.

Reaction Conditions and Data:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate
Solvent Ethanol/water or toluene/EtOH mixtures
Temperature 80°C
Time 4.5 hours
Yield Up to 93%

Alternative Synthetic Routes

Data Tables Summarizing Preparation Methods

Method Starting Material Catalyst Boron Source Solvent Temperature Reaction Time Yield Notes
Palladium-Catalyzed Borylation Pyrimidin-2-yl triflate Pd(dppf)Cl2 B2Pin2 1,4-Dioxane 80°C Overnight 75.4% Inert atmosphere, nitrogen
Suzuki Coupling Halogenated pyridine Pd(PPh3)4 Boronic ester Ethanol/water 80°C 4.5 hours 93% Base: sodium carbonate
Multi-step via Halogenation & Borylation Pyrimidine derivatives Various B2Pin2 Varies 80-130°C Varies Up to 100% Microwave-assisted

Research Findings and Notes

  • The palladium-catalyzed borylation of pyrimidine triflates is the most efficient and widely used method, offering yields exceeding 75% under optimized conditions.
  • Use of potassium acetate as a base and deoxygenated solvents enhances the reaction efficiency.
  • Microwave-assisted Suzuki couplings have demonstrated rapid reaction times and high yields, especially for complex derivatives.
  • The choice of solvent and temperature is crucial; higher temperatures (up to 130°C) can improve reaction rates but require specialized equipment such as microwave reactors.
  • Purification typically involves silica gel chromatography, with solvent systems tailored to the polarity of the product.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves coupling a pyrimidine-bearing halide (e.g., 4-chloropyrimidine derivative) with a pinacol boronate-containing dihydropyridine intermediate. For example, analogous compounds (e.g., 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine) are synthesized using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions, with yields optimized by controlling temperature (80–100°C) and solvent polarity (e.g., THF/water mixtures) . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : The dioxaborolane methyl groups appear as a singlet at δ ~1.3 ppm in <sup>1</sup>H NMR. The dihydropyridine protons resonate as multiplet signals between δ 2.5–3.5 ppm , while pyrimidine protons show distinct aromatic splitting patterns .
  • HPLC/LC-MS : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks (e.g., m/z corresponding to [M+H]<sup>+</sup>) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, B, Cl) .

Advanced: What strategies address low reactivity in cross-coupling reactions involving this boronate ester?

Answer:
The tetramethyl groups on the dioxaborolane ring introduce steric hindrance , which can slow transmetallation steps. Mitigation strategies include:

  • Ligand Optimization : Bulky ligands (e.g., SPhos, XPhos) enhance Pd catalyst stability and turnover .
  • Microwave-Assisted Synthesis : Shortens reaction times and improves yields by enhancing energy transfer .
  • Alternative Boron Sources : Using more reactive partners (e.g., trifluoroborate salts) while retaining the boronate’s stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:

  • Substituent Effects : Minor structural variations (e.g., chloro vs. methoxy groups on the pyrimidine ring) alter binding affinity. Comparative studies using isostructural analogs are critical .
  • Assay Conditions : Standardize protocols (e.g., bacterial strain selection, solvent controls) to minimize variability. Dose-response curves and IC50 validation are recommended .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the boronate group’s electron-withdrawing effect lowers LUMO energy, enhancing Suzuki coupling reactivity .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) to rationalize activity trends .

Basic: What are the storage and handling recommendations?

Answer:
Store in a dry, sealed container under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the boronate ester. Use desiccants (e.g., silica gel) and avoid prolonged exposure to moisture or light .

Advanced: How can one-pot synthesis be optimized for derivatives of this compound?

Answer:
Adopt a multicomponent reaction approach inspired by dihydropyrimidine syntheses:

  • Combine a preformed boronate ester, aldehyde, and β-ketoester in a single pot with a Lewis acid catalyst (e.g., FeCl3).
  • Monitor reaction progress via TLC and isolate intermediates via pH-controlled extraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)pyrimidine

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